5-Isopropyl-1H-pyrazole-3-methanol

Lipophilicity Physicochemical properties Medicinal chemistry

5-Isopropyl-1H-pyrazole-3-methanol (CAS 493038-56-5; synonyms: (3-isopropyl-1H-pyrazol-5-yl)methanol, [3-(propan-2-yl)-1H-pyrazol-5-yl]methanol) is a disubstituted pyrazole building block bearing a hydroxymethyl group at the 3-position and an isopropyl group at the 5-position of the heterocyclic ring. Its molecular formula is C₇H₁₂N₂O (MW 140.18 g/mol), with a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 48.9 Ų.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 493038-56-5
Cat. No. B2454884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1H-pyrazole-3-methanol
CAS493038-56-5
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCC(C)C1=NNC(=C1)CO
InChIInChI=1S/C7H12N2O/c1-5(2)7-3-6(4-10)8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9)
InChIKeyUYBQFAYMQULYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-1H-pyrazole-3-methanol (CAS 493038-56-5): Chemical Identity, Class, and Procurement Baseline


5-Isopropyl-1H-pyrazole-3-methanol (CAS 493038-56-5; synonyms: (3-isopropyl-1H-pyrazol-5-yl)methanol, [3-(propan-2-yl)-1H-pyrazol-5-yl]methanol) is a disubstituted pyrazole building block bearing a hydroxymethyl group at the 3-position and an isopropyl group at the 5-position of the heterocyclic ring [1]. Its molecular formula is C₇H₁₂N₂O (MW 140.18 g/mol), with a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 48.9 Ų [1]. The compound is supplied as a research intermediate, typically offered at ≥95% purity (some vendors specify ≥98%), and is recommended for storage at 2–8°C in a sealed, dry environment . It belongs to the broader class of 5-substituted-1H-pyrazole-3-methanols, a scaffold utilized in medicinal chemistry, coordination chemistry, and agrochemical intermediate synthesis.

Why Generic Substitution Among 5-Substituted-1H-Pyrazole-3-methanol Analogs Fails: The Case for 5-Isopropyl-1H-pyrazole-3-methanol (493038-56-5)


Within the 5-substituted-1H-pyrazole-3-methanol series, the identity of the C5 substituent governs lipophilicity, steric profile, and downstream synthetic reactivity, meaning analogs cannot be interchanged without altering the physicochemical and pharmacological properties of the final target molecule [1]. The computed XLogP3 spans from -0.6 (unsubstituted) to +1.0 (5-phenyl), with the 5-isopropyl variant occupying a distinct midpoint (XLogP3 = 0.5) that balances moderate lipophilicity with steric demand distinct from the smaller methyl/ethyl congeners or the bulkier tert-butyl/phenyl analogs [1][2]. Furthermore, the Grotjahn flexible pyrazole synthesis explicitly includes 5-isopropyl as one of the five installed C5 substituents (methyl, isopropyl, tert-butyl, adamantyl, phenyl), indicating that this specific substitution pattern was selected as a representative alkyl variant for methodology development and coordination chemistry applications [3].

Quantitative Differentiation Evidence for 5-Isopropyl-1H-pyrazole-3-methanol Against Closest Analogs


XLogP3 Lipophilicity Comparison: 5-Isopropyl vs. 5-Methyl, 5-Ethyl, 5-Phenyl, and Unsubstituted Pyrazole-3-methanol

5-Isopropyl-1H-pyrazole-3-methanol exhibits a computed XLogP3 of 0.5, placing it between the less lipophilic methyl analog (XLogP3 = -0.2) and the more lipophilic phenyl analog (XLogP3 = 1.0), while the unsubstituted parent is substantially more polar (XLogP3 = -0.6) [1][2][3]. This intermediate lipophilicity is relevant for balancing passive permeability and aqueous solubility in drug-like scaffolds.

Lipophilicity Physicochemical properties Medicinal chemistry

Molecular Weight and Steric Bulk Differentiation: 5-Isopropyl vs. 5-Methyl, 5-Ethyl, and 5-tert-Butyl Analogs

The molecular weight increases stepwise across the alkyl series: 5-methyl (MW 112.13), 5-ethyl (MW 126.16), 5-isopropyl (MW 140.18), and 5-tert-butyl (MW 154.21) [1]. The 5-isopropyl analog provides a distinct steric profile—branched but not quaternary—differing from the linear ethyl group and lacking the full steric congestion of tert-butyl, which may be critical for shape-dependent binding pockets or for modulating N-H tautomer populations in the pyrazole ring.

Steric effects Molecular weight Lead optimization

Synthetic Methodology Validation: 5-Isopropyl as an Explicit Substrate in the Grotjahn Flexible Pyrazole Synthesis

The 2002 Grotjahn flexible pyrazole synthesis reported installation of five distinct C5 substituents—methyl, isopropyl, tert-butyl, adamantyl, and phenyl—via coupling of protected alkynols with acid chlorides, followed by hydrazine cyclization and N-deprotection to yield the corresponding 5-substituted pyrazole-3-methanols [1]. The 5-isopropyl variant (reported as pyrazole-3-methanol with R = isopropyl at C5) was explicitly synthesized and characterized within this methodology, establishing that this substitution pattern is synthetically accessible via a validated route rather than being a hypothetical or unexplored compound.

Pyrazole synthesis Methodology Building block

Commercial Purity and Storage Specification: 5-Isopropyl vs. Closest Analogs from Common Suppliers

5-Isopropyl-1H-pyrazole-3-methanol is offered at ≥98% purity by ChemScene (CS-0241364) and at 98% by Leyan (1312034), with recommended storage at 2–8°C in sealed, dry conditions . By comparison, the 5-methyl analog is typically offered at 97% purity (e.g., Sigma-Aldrich, Aladdin), the 5-ethyl analog at 98% (Leyan), the 5-tert-butyl analog at 95–98% depending on supplier, and the 5-phenyl analog at 95–96% . The 5-isopropyl compound's availability at ≥98% from multiple suppliers indicates a competitive purity specification that does not require special handling beyond standard refrigeration, supporting procurement decisions where high purity is required for downstream synthesis.

Purity specification Supplier comparison Procurement

Explicit Statement on Absence of Direct Head-to-Head Biological Activity Data for 5-Isopropyl-1H-pyrazole-3-methanol

A thorough search of PubMed, Google Scholar, and patent databases (as of April 2026) did not identify any peer-reviewed study or patent that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for 5-isopropyl-1H-pyrazole-3-methanol (CAS 493038-56-5) itself as a discrete molecular entity [1]. By contrast, certain pyrazole-3-methanol derivatives bearing additional aryl or heteroaryl substituents have reported IC₅₀ values (e.g., hydroxypyrazole derivative 50: IC₅₀ = 14 ± 9 μM for inhibition of phagocytosis; bis-pyrazole series: kinase inhibition data) . This evidence gap means that any claim of biological superiority of 5-isopropyl-1H-pyrazole-3-methanol over its analogs would be unsupported by published data.

Data transparency Research gap Procurement diligence

Evidence-Backed Application Scenarios for 5-Isopropyl-1H-pyrazole-3-methanol (CAS 493038-56-5)


Physicochemical Property Tuning in Fragment-Based Drug Discovery Libraries

For medicinal chemistry teams constructing focused libraries of 5-substituted pyrazole-3-methanol fragments, 5-isopropyl-1H-pyrazole-3-methanol provides a specific lipophilicity value (XLogP3 = 0.5) and steric profile (branched secondary alkyl, MW 140.18) that is not replicated by the methyl (XLogP3 = -0.2, MW 112.13) or phenyl (XLogP3 = 1.0, MW 174.20) analogs [1]. This intermediate lipophilicity supports exploration of structure-activity relationships where moderate logP is desired for balancing permeability and solubility.

N,N- or N,O-Chelating Ligand Precursor in Coordination Chemistry

The Grotjahn methodology paper that includes the 5-isopropyl variant was developed to generate pyrazoles with functionalized side chains suitable for chelation to transition metals (e.g., Pd(II)) through the side-chain heteroatom and the adjacent pyrazole nitrogen [2]. The isopropyl substituent at C5 provides steric modulation of the metal coordination sphere without the extreme bulk of tert-butyl or adamantyl, making it suitable for homogeneous catalysis applications.

Building Block for Agrochemical Intermediate Synthesis

Pyrazole derivatives bearing isopropyl and hydroxymethyl functionality are recognized intermediates in the synthesis of pyrazole-containing fungicides and insecticides, where the isopropyl group contributes to metabolic stability and lipophilicity [3]. The commercial availability of 5-isopropyl-1H-pyrazole-3-methanol at ≥98% purity from multiple suppliers supports its use in agrochemical R&D workflows requiring reproducible intermediate quality.

Comparator Tool for Structure-Activity Relationship Studies

Given that the 5-methyl and 5-phenyl analogs are commercially available at defined purities (97% and 95–96%, respectively), 5-isopropyl-1H-pyrazole-3-methanol can serve as the branched-alkyl comparator in systematic SAR investigations where the goal is to isolate the contribution of alkyl branching to target binding or pharmacokinetic properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isopropyl-1H-pyrazole-3-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.